![molecular formula C20H24N4O3 B2884432 N-(3-methoxypropyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923114-60-7](/img/structure/B2884432.png)
N-(3-methoxypropyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrazolo[4,3-c]pyridine, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The compound contains a pyridine ring, which is a basic aromatic ring structure with one nitrogen atom. Pyridine is a privileged structure in medicinal chemistry, often found in bioactive molecules .Applications De Recherche Scientifique
Antiallergic Applications
Studies on antiallergic agents have identified certain pyrazolopyridine derivatives as potent antiallergic compounds. For example, a study by Nohara et al. (1985) on the synthesis of antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines demonstrated that certain derivatives exhibit remarkable antiallergic activity, significantly outperforming disodium cromoglycate, a known antiallergic drug. These findings underscore the potential of pyrazolopyridine derivatives in the development of new antiallergic therapies (Nohara et al., 1985).
Anticancer Applications
The synthesis and characterization of pyrazolopyrimidine derivatives have been explored for their in vitro cytotoxic activity against various cancer cell lines. Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and screened them for cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of these compounds in cancer therapy (Hassan et al., 2014).
Anticoagulant Applications
Research on intermediates in the synthesis of anticoagulants has revealed that certain pyrazolopyridine derivatives serve as crucial intermediates in the production of drugs like apixaban. Wang et al. (2017) reported on the X-ray powder diffraction data of a pyrazolopyridine compound, underlining its significance in the synthesis pathway of apixaban, a widely used anticoagulant (Wang et al., 2017).
Antibacterial Applications
The antibacterial activity of pyrazolopyrimidine derivatives has also been investigated, demonstrating the potential of these compounds in combating bacterial infections. Rahmouni et al. (2014) synthesized 3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines and evaluated their antibacterial efficacy, suggesting the usefulness of these derivatives in developing new antibacterial agents (Rahmouni et al., 2014).
Propriétés
IUPAC Name |
N-(3-methoxypropyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-3-11-23-13-16(19(25)21-10-7-12-27-2)18-17(14-23)20(26)24(22-18)15-8-5-4-6-9-15/h4-6,8-9,13-14H,3,7,10-12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHUUJQTFYMYEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

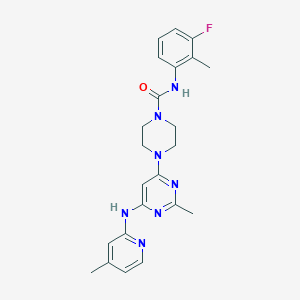
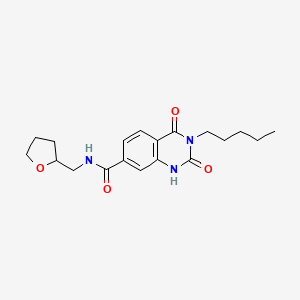

![N-{[benzyl(cyanomethyl)carbamoyl]methyl}-3-(4-methylphenyl)propanamide](/img/structure/B2884355.png)
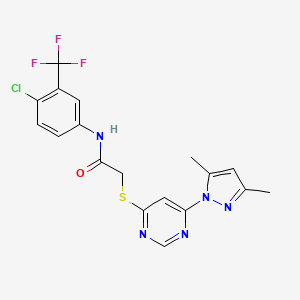
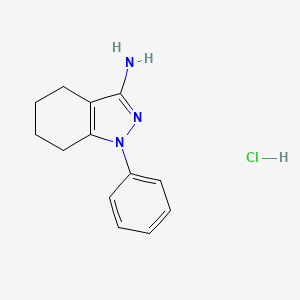
![N-(2-chlorobenzyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2884358.png)
![N1-(2,5-dimethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2884359.png)
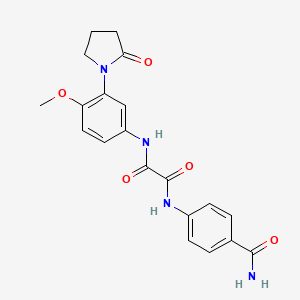
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2884363.png)
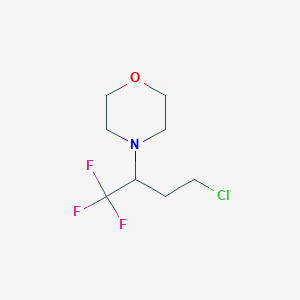
![N-(4-methylthiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2884368.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diisopropylacetamide](/img/structure/B2884369.png)
